4'-Thiothymidine

説明

Contextualization within Nucleoside Analog Research

Research into nucleoside analogs often focuses on modifying either the nucleobase or the sugar moiety to achieve desired therapeutic effects. These modifications can influence how the analog is recognized by cellular enzymes, its metabolic stability, and its ability to be incorporated into DNA or RNA, thereby disrupting viral or cellular replication. mims.commedchemexpress.com The replacement of an oxygen atom with a sulfur atom within the furanose ring, leading to 4'-thionucleosides, is a notable area of investigation. medchemexpress.com Such modifications, particularly at the 4'-position of the sugar, are significant because they can alter the conformational flexibility of the nucleoside, impacting its interactions with target enzymes and its subsequent biological fate. mims.com 4'-Thionucleosides, including 4'-Thiothymidine, have attracted attention as potential leads for drug discovery in oncology and virology due to their enhanced metabolic stability towards phosphorylases, phosphatases, and hydrolysis compared to their oxygen counterparts. medchemexpress.com

Overview of Structural Modifications in this compound and its Derivatives

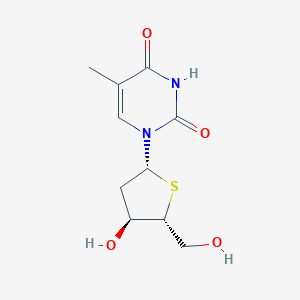

The defining structural modification in this compound is the substitution of the oxygen atom at the 4'-position of the deoxyribose sugar moiety with a sulfur atom, resulting in a thiolane ring instead of a furanose ring. mims.comwikipedia.orgepa.govnih.gov This alteration influences the molecule's reactivity and its interactions with enzymes and other biomolecules. mims.com For instance, this compound is resistant to catabolism by thymidine phosphorylase, an enzyme that rapidly breaks down natural thymidine, which complicates the analysis of thymidine in certain studies. nih.govgenesilico.pl Furthermore, unlike some other thymidine analogs like 3'-fluoro-3'-deoxythymidine (FLT), this compound can be incorporated into DNA. genesilico.pl This incorporation into cellular DNA, followed by activation with UVA light, has shown the ability to induce cell death, suggesting a novel therapeutic approach for cancer treatment. wikipedia.org

Research has also explored various derivatives of this compound, introducing further modifications to enhance or alter their biological profiles. Examples include:

5-substituted-4-thio-2'-deoxyuridine derivatives: These compounds have been chemically synthesized and studied, showing strong absorptions at around 340 nm, making them useful as potential UVA-induced anticancer agents. wikipedia.org

3'-azido-3'-deoxy-4-thiothymidine: This derivative, an analog of the antiretroviral drug Zidovudine (AZT), was synthesized to potentially improve lipophilicity for enhanced delivery to the central nervous system, and it exhibited moderate activity in protecting cells against HIV-induced cytopathogenicity. kontekteknik.com

1'-methyl-substituted this compound (KAY-2-41) and 4'-azido analog of this compound (KAH-39-149): These compounds are novel derivatives that have been synthesized and evaluated for antiherpesvirus activities. easychem.org

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | Effect |

| This compound | L1210 | Cytotoxic |

| This compound | H-Ep-2 | Cytotoxic |

| This compound | CCRF-CEM | Cytotoxic |

Beyond its cytotoxic effects, this compound has also demonstrated antiviral activity against herpes simplex 1 and human cytomegalovirus in cell culture. Its unique metabolic profile and ability to incorporate into DNA have also led to its investigation as a positron emission tomography (PET) tracer for imaging DNA synthesis and cell proliferation in tumors. nih.govgenesilico.pl Studies comparing the transport and metabolism of this compound (4DST) with natural thymidine (TdR) and 3'-fluoro-3'-deoxythymidine (FLT) in human adenocarcinoma A549 cells have provided insights into its potential as a proliferation marker. genesilico.pl

Table 2: Comparison of Uptake and DNA Incorporation in A549 Cells genesilico.pl

| Compound | Uptake (pmol/10⁶ cells after 120 min at 37°C) | NBMPR Reduction of Uptake | DNA Incorporation |

| This compound (4DST) | 1.23 ± 0.18 × 10⁴ | 82.5 ± 4.0% | Yes |

| Thymidine (TdR) | Higher (approx. 10x 4DST) | Significant | Yes |

| FLT | 1.61 ± 0.05 × 10⁴ | Significant (NBMPR-resistant component) | No |

This table illustrates that while this compound uptake is lower than TdR, it is comparable to FLT, and crucially, it is incorporated into DNA, unlike FLT. genesilico.pl Its resistance to catabolism by thymidine phosphorylase offers an advantage over TdR for PET imaging applications. genesilico.pl

特性

CAS番号 |

134111-33-4 |

|---|---|

分子式 |

C10H14N2O4S |

分子量 |

258.3 g/mol |

IUPAC名 |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O4S/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 |

InChIキー |

IVUDHNYLTWOARV-XLPZGREQSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(S2)CO)O |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)CO)O |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(S2)CO)O |

同義語 |

2'-deoxy-4'-thiothymidine 4'-(methyl-(11C))thiothymidine 4'-thiothymidine |

製品の起源 |

United States |

Molecular and Cellular Mechanisms of 4'-thiothymidine Activity

Cellular Uptake and Transport Mechanisms

Cellular entry of 4'-Thiothymidine is significantly mediated by equilibrative nucleoside transporters (ENTs), particularly equilibrative nucleoside transporter-1 (ENT-1). researchgate.net The expression levels of ENT-1 are crucial in determining the uptake of 4DST in various tumor types. researchgate.net Research indicates that 4DST exhibits qualitative similarities to endogenous thymidine concerning its ENT-dependent cellular transport and cellular uptake curves. wjgnet.comnih.gov Equilibrative nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1) and human equilibrative nucleoside transporter 2 (hENT2), are known to facilitate the bidirectional transport of nucleosides across cell membranes in a sodium-independent manner. snmjournals.org The inhibition of ENT activity by nitrobenzylmercaptopurine ribonucleoside (NBMPR) substantially reduces thymidine uptake, suggesting a prominent role for ENTs in nucleoside transport. nih.gov Furthermore, hENT1 levels are observed to increase in proliferating cells, correlating with enhanced rates of thymidine and 3'-deoxy-3'-[18F]fluorothymidine (FLT) transport. snmjournals.org

Table 1: Comparative Cellular Uptake in A549 Cells (120 min incubation)

| Compound | Temperature | Intracellular Activity (pmol/10⁶ cells) | Reference |

| Thymidine | 37°C | 1.18 ± 0.51 × 10⁵ | researchgate.net |

| Thymidine | 20°C | 9.84 ± 0.99 × 10⁴ | researchgate.net |

| This compound | 37°C | 1.23 ± 0.18 × 10⁴ | researchgate.net |

| This compound | 20°C | 1.08 ± 0.03 × 10⁴ | researchgate.net |

Intracellular Metabolic Pathways

The initial and crucial step in the intracellular metabolism of this compound involves its phosphorylation, a process strictly dependent on the enzyme thymidine kinase (TK). researchgate.net 4DST is phosphorylated and subsequently retained within cells by the growth-dependent enzyme thymidine kinase 1 (TK1). nih.gov In contrast, 11C-4DST exhibits low uptake in myocardial tissue, suggesting a low affinity for thymidine kinase 2 (TK2), a mitochondrial isozyme that is not directly linked to cellular proliferation. snmjournals.orgnih.gov

Both cellular thymidine kinases (cytosolic TK1 and mitochondrial TK2) and viral thymidine kinases (such as those from Herpes Simplex Virus type 1 (HSV-1 TK) and Varicella-Zoster Virus (VZV TK)) are capable of recognizing and phosphorylating this compound derivatives. nih.govnih.gov Specifically, this compound has been identified as a potent inhibitor of dThd phosphorylation catalyzed by cytosolic TK1, with an IC₅₀ of 6.3 µM. nih.gov Derivatives like KAH-39-149 also demonstrate inhibitory activity against dThd phosphorylation catalyzed by cellular TK1 (IC₅₀ of 26 µM) and TK2 (IC₅₀ of 6.2 µM), as well as viral TKs (e.g., HSV-1 TK IC₅₀ of 3.0 µM). nih.gov Another analog, 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU), is preferentially phosphorylated by the thymidine kinase of vaccinia virus and HSV, and its triphosphate metabolite acts as a substrate for the DNA polymerases of these viruses. nih.gov

Table 2: Inhibition of Thymidine Kinases by this compound and Derivatives (IC₅₀ values)

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| This compound | TK1 (cytosolic) | 6.3 | nih.gov |

| This compound | HSV-1 TK | 0.09 | nih.gov |

| KAY-2-41 | TK1 (cellular) | ≥500 | nih.gov |

| KAY-2-41 | TK2 (cellular) | 321 | nih.gov |

| KAH-39-149 | TK1 (cellular) | 26 | nih.gov |

| KAH-39-149 | TK2 (cellular) | 6.2 | nih.gov |

| KAH-39-149 | HSV-1 TK | 3.0 | nih.gov |

| KAH-39-149 | VZV TK | 1.5 | nih.gov |

A key characteristic of this compound is its ability to be incorporated into DNA. snmjournals.orgresearchgate.netnih.govnih.govresearchgate.net This incorporation occurs via the DNA salvage pathway. researchgate.net Following phosphorylation, the triphosphate form of 4-thiothymidine serves as a substrate for DNA polymerases, enabling its integration into the growing DNA strand. nih.gov Observations in A549 cells indicate that increased incorporation of 4DST into DNA coincides with a depletion of its triphosphate form (4DST-TP). researchgate.net Early studies in mouse 3T3 cells demonstrated that 4-thiothymidine is converted to its monophosphate and triphosphate derivatives, and is subsequently incorporated into cellular DNA, with an approximate ratio of one 4-thiothymidine nucleotide for every 3 × 10⁶ thymidine nucleotides. osti.gov While 4-thiothymidine is readily utilized by various polymerases in in vitro settings, achieving significant incorporation into DNA in bacterial, yeast, or mammalian cells in vivo under tested conditions has proven challenging. cdnsciencepub.com

A significant advantage of this compound over natural thymidine is its resistance to degradation by thymidine phosphorylase (TP). snmjournals.orgresearchgate.netnih.govnih.govnih.gov This resistance is a crucial feature, as rapid catabolism of thymidine by TP can complicate the analysis of its uptake in various biological studies, particularly in imaging applications. researchgate.netnih.govnih.gov The inherent stability of 4DST against TP-mediated breakdown makes it a more suitable candidate for applications requiring sustained intracellular presence or accurate measurement of DNA synthesis. nih.gov

The metabolic fate of specific 4'-thio analogs, such as 4'-thio-2'-deoxycytidine (T-dCyd), highlights unique enzymatic interactions. T-dCyd is readily phosphorylated and incorporated into DNA. nih.govresearchgate.net The 4'-thio modification in T-dCyd influences its metabolism, leading to minimal production of 2'-deoxyuridine (dUrd) or thymidine (dThd) nucleotide metabolites in human cells. nih.govresearchgate.net

In cell lines like HCT-116, which exhibit high levels of cytidine deaminase, T-dCyd is predominantly deaminated to 4'-thio-2'-deoxyuridine (T-dUrd), indicating that T-dCyd is a good substrate for cytidine deaminase. nih.govresearchgate.net This deamination can be inhibited by the addition of cytidine deaminase inhibitor THU, which prevents the formation of T-dUrd from T-dCyd. nih.gov Despite this deamination, only a negligible amount of T-dCyd is converted to 4'-thio-thymidine nucleotides, suggesting that the inhibition of thymidylate synthase by 4'-thio deoxycytidine analogs would be minimal. researchgate.net

Another significant analog is 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd), which is known to potently deplete DNA methyltransferase 1 (DNMT1). nih.govresearchgate.netresearchgate.netsemanticscholar.org The metabolism and mechanism of action of aza-T-dCyd differ from those of 5-aza-2'-deoxycytidine (decitabine), resulting in reduced off-target activity and lower toxicity. nih.govresearchgate.net

Preclinical Biological Activity of 4'-thiothymidine and Analogs

Anticancer Efficacy in Preclinical Models

Radiosensitization in Cultured Cells

4'-Thiothymidine (S4TdR) functions as a photosensitizer, notably in combination with ultraviolet A (UVA) radiation uni.lu. A key characteristic of thio-nucleobases, including this compound, is their distinct absorption spectrum, which exhibits a significant red shift into the UVA region (320–400 nm), differentiating them from conventional nucleobases.

The mechanism underlying this compound's photosensitizing action involves its cellular uptake, subsequent phosphorylation by thymidine kinase, and eventual incorporation into cellular DNA uni.lu. Upon exposure to nonlethal doses of UVA radiation, the DNA containing incorporated S4TdR becomes sensitized, leading to enhanced cell death uni.lu. It is noteworthy that the UVA photoactivation of DNA-incorporated S4TdR primarily induces cell damage without significant generation of reactive oxygen species or direct DNA breakage, and its mutagenic potential is reported to be minimal uni.lu.

Detailed research findings demonstrate that non-toxic concentrations of S4TdR, when combined with non-lethal doses of UVA, are effective in inducing cell death in proliferating cultured skin cells uni.lu. Studies have compared the sensitivity of established cell lines, characterized by a high fraction of proliferating cells, with that of primary keratinocytes or fibroblasts. These comparisons indicate that established cell lines are more susceptible to apoptosis induction when treated with S4TdR/UVA uni.lu. For instance, human fibrosarcoma (HT1080) and human keratinocyte (RTS3b) cell lines have shown sensitivity to S4TdR/UVA treatment. At lower S4TdR concentrations, such as 30 µmol/L, the UVA sensitivity observed in these established cell lines was comparable to that of primary keratinocytes and fibroblasts. However, at higher UVA doses and S4TdR concentrations, the effects on primary cells were significantly reduced, a phenomenon potentially attributed to limitations in S4TdR incorporation into their DNA, consistent with their lower S-phase fraction.

The induction of cell death by S4TdR/UVA appears to be independent of the p53 tumor suppressor gene status, as similar levels of cell death have been observed in both p53 wild-type and p53-null cellular backgrounds. This combination has been identified as a potential therapeutic intervention strategy, including for human papillomavirus-associated skin lesions.

It is important to note that while this compound's photosensitizing effects with UVA are well-characterized, studies specifically investigating its radiosensitizing properties with ionizing radiation have been reported as not extensively conducted uni.lu.

Summary of Radiosensitization (Photosensitization) Findings in Cultured Cells

| Cell Line/Type | This compound Concentration | UVA Dose | Observed Effect | Reference |

| Proliferating Cultured Skin Cells | Nontoxic concentrations | Nonlethal doses | Induction of cell death. | uni.lu |

| Established Cell Lines (High Proliferating Fraction) | Nontoxic concentrations | Nonlethal doses | More sensitive to apoptosis induction compared to primary cells. | uni.lu |

| Primary Keratinocytes/Fibroblasts | Nontoxic concentrations | Nonlethal doses | Less sensitive to apoptosis induction than established lines at higher S4TdR concentrations and UVA doses, potentially due to limiting DNA incorporation. | uni.lu |

| HT1080 (Human Fibrosarcoma) | 10, 30, 100 µmol/L | Various UVA doses | Cell killing; slightly more sensitive than RTS3b cells. | |

| RTS3b (Human Keratinocyte) | 10, 30, 100 µmol/L | Various UVA doses | Cell killing. | |

| p53 Wild-type and p53-null backgrounds | Not specified | Not specified | Similar extent of cell death, indicating p53-independent mechanism. |

Advanced Analytical Techniques in 4'-thiothymidine Research

Biochemical Assays for Enzyme Kinetics

Biochemical assays are crucial for understanding the enzymatic interactions of 4'-Thiothymidine, providing insights into its phosphorylation and potential inhibitory effects on enzymes vital for DNA synthesis.

Thymidine Kinase Enzyme Assays

Thymidine kinase (TK) enzymes play a pivotal role in the salvage pathway of deoxyribonucleotide synthesis, phosphorylating thymidine to thymidine monophosphate. Research has demonstrated that this compound (also referred to as 4DST or S-dThd) serves as a substrate for various thymidine kinases. Both cellular thymidine kinase 1 (TK1) and thymidine kinase 2 (TK2) are capable of recognizing and phosphorylating this compound. science.govwjgnet.comnih.gov Furthermore, viral thymidine kinases, such as those from Herpes Simplex Virus type 1 (HSV-1 TK) and Varicella-Zoster Virus (VZV TK), also phosphorylate this compound and its derivatives. science.govnih.gov This phosphorylation is a critical step for its subsequent incorporation into DNA. wjgnet.com

Deoxycytidine Kinase Assays

Deoxycytidine kinase (dCK) is an enzyme responsible for the phosphorylation of deoxycytidine and other nucleoside analogs, playing a key role in DNA synthesis and the activation of certain nucleoside-based drugs. While this compound is a thymidine analog, direct evidence of this compound itself serving as a substrate for human deoxycytidine kinase is not widely reported in the literature. The physiological role of human dCK is primarily to phosphorylate deoxynucleosides, with the notable exception of thymidine. oup.com Structural analysis of dCK suggests that steric factors, particularly the methyl group at the 5-position of thymine, typically prevent its phosphorylation by wild-type dCK. oup.com Research on dCK often focuses on its interaction with deoxycytidine analogs, such as 4'-thio-2'-deoxycytidine, rather than thymidine analogs like this compound. cancer.govresearchgate.netresearchgate.netnih.govnih.gov

Thymidylate Synthase Activity

Thymidylate synthase (TS) is a crucial enzyme in the de novo pathway of DNA synthesis, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). While thymidine analogs can sometimes interfere with TS activity, direct evidence specifically detailing the effect of this compound on thymidylate synthase activity is limited. Some studies discussing 4'-thio-modified deoxycytidine analogs, such as 4'-thio-2'-deoxycytidine (T-dCyd), suggest that their conversion to this compound nucleotides is minimal, implying that any inhibition of thymidylate synthase by these specific analogs would also be minimal. researchgate.netnih.gov This indirect observation, however, does not provide conclusive data on the direct interaction or inhibitory effects of this compound itself on thymidylate synthase.

Molecular Biology and Cell-Based Assays

Molecular biology and cell-based assays are essential for understanding the cellular fate and biological impact of this compound, including its incorporation into DNA and its effects on protein expression.

Deoxyribonucleic Acid Incorporation Studies

A significant area of research for this compound involves its incorporation into deoxyribonucleic acid (DNA). Following its phosphorylation by thymidine kinases to its triphosphate form (4S-TTP), this compound is recognized and incorporated into DNA by various DNA polymerases. For instance, the 5'-triphosphate of this compound (4S-TTP) has been shown to be an excellent substrate for enzymes such as the Klenow fragment of Escherichia coli DNA polymerase I and HIV-1 reverse transcriptase. The kinetic parameters (kcat/Km values) for 4S-TTP with these polymerases are comparable to those of natural thymidine triphosphate (TTP), within a factor of approximately 3. beilstein-journals.org

In cellular studies, this compound has been demonstrated to be incorporated into the DNA of mammalian cells, such as mouse 3T3 cells. nih.gov The rate of incorporation of this compound into DNA has been reported to be approximately 20% that of thymidine in L1210 cells. snmjournals.org This incorporation is a key aspect of its mechanism of action and its utility as a research tool. The unique spectral properties of this compound, exhibiting a large UV change upon incorporation into nucleic acid duplexes, allow for a rapid and continuous spectrophotometric assay to monitor reaction progress. beilstein-journals.org Furthermore, this compound is resistant to catabolism by thymidine phosphorylase, a characteristic that, combined with its DNA incorporation, makes it a promising candidate for use as a PET tracer for in vivo DNA synthesis imaging. wjgnet.com

Western Blotting for Protein Levels (e.g., DNMT1)

Western blotting is a widely used technique to detect and quantify specific protein levels within a sample. In the context of this compound research, while the compound itself is a thymidine analog, studies investigating the depletion of DNA methyltransferase 1 (DNMT1) protein levels using Western blotting primarily focus on related 4'-thio-modified deoxycytidine analogs, such as 4'-thio-2'-deoxycytidine (T-dCyd) and 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd). researchgate.netresearchgate.netnih.govnih.gov

These deoxycytidine analogs have been shown to potently deplete DNMT1 in various cancer cell lines, including CCRF-CEM and KG1a leukemia cells, and NCI-H23 lung carcinoma cells, as well as in human tumor xenografts. researchgate.netresearchgate.netnih.gov The depletion of DNMT1 by these analogs is a key mechanism for their anticancer activity, contributing to the hypomethylation of DNA. researchgate.netnih.gov While this compound is incorporated into DNA, direct evidence demonstrating its ability to affect DNMT1 protein levels via Western blotting is not explicitly available in the provided research. The emphasis on DNMT1 depletion in the context of 4'-thio compounds largely pertains to the deoxycytidine series of analogs.

Methylation-Specific Polymerase Chain Reaction (PCR)

Methylation-Specific Polymerase Chain Reaction (MSP-PCR) is a molecular biology technique utilized to detect DNA methylation patterns, specifically at CpG sites. This method relies on bisulfite conversion of DNA, where unmethylated cytosines are converted to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification with methylation-specific primers allows for the differentiation of methylated and unmethylated DNA sequences. researchgate.netnih.gov

While direct studies specifically detailing the application of MSP-PCR to investigate the methylation effects of this compound itself are not extensively reported in the provided literature, research on related 4'-thio-modified nucleoside analogs highlights the relevance of this technique. For instance, 4'-thio-2'-deoxycytidine (T-dCyd) and its 5-aza analog (5-aza-4'-thio-2'-deoxycytidine) have been studied using MSP-PCR to evaluate their impact on CpG methylation. These analogs were shown to induce CpG demethylation and facilitate the re-expression of tumor suppressor genes, such as p15, in leukemia cell lines. researchgate.netnih.govresearchgate.net This demonstrates the utility of MSP-PCR in understanding the epigenetic modifications induced by nucleoside analogs containing the 4'-thio moiety, suggesting its potential applicability for investigating any subtle methylation changes that this compound might induce in specific biological contexts.

Gene Expression Analysis (e.g., BCL-2, BAX, p53 genes)

Gene expression analysis, often performed using techniques like quantitative reverse transcription PCR (RT-qPCR) or Western blotting, is crucial for understanding the cellular pathways affected by chemical compounds. In the context of this compound (S4TdR), its impact on the expression of key apoptosis-related genes such as BCL-2, BAX, and p53 has been investigated, particularly when combined with UVA radiation.

Research indicates that S4TdR/UVA treatment had no detectable effect on BAX protein levels, which remained unaltered 24 hours after treatment in control, HPV5 E6, or HPV18 E6 cells. aacrjournals.org This suggests that, under the tested conditions, S4TdR/UVA does not significantly modulate BAX expression. aacrjournals.org

Regarding p53, very low doses of UVA (10 kJ/m²) induced p53 stabilization in cells pretreated with S4TdR. This stabilization is consistent with the formation of photochemical DNA damage. nih.gov The induction of p53 was rapid, with increased p53 protein levels detectable within 2 to 4 hours after radiation, and the response appeared to be maximal between 16 to 24 hours. nih.gov However, despite the p53 stabilization, the cytotoxicity of S4TdR/UVA seemed to be largely independent of the p53 status of the cells. nih.gov

Table 2: p53 Protein Level Response to this compound and UVA Treatment in HT1080 Cells

| Treatment | Time after Radiation (hours) | p53 Protein Level Observation |

| 100 µmol/L S4TdR + 10 kJ/m² UVA | 2-4 | Increased (detectable) |

| 100 µmol/L S4TdR + 10 kJ/m² UVA | 16-24 | Maximal response |

Direct evidence of this compound's impact on BCL-2 gene expression is not specifically detailed in the provided search results. While BCL-2 is a critical anti-apoptotic gene often studied in the context of cell death pathways, the available information focuses on its expression in relation to other compounds or general cellular processes.

Future Directions and Translational Research Potential

Development of Novel Therapeutic Agents

The exploration of 4'-thionucleoside analogs continues to be a fertile area for developing new therapeutic agents with improved efficacy and selectivity, addressing challenges such as drug resistance and enhancing targeted treatments.

Exploration of New 4'-Thionucleoside Analogs with Enhanced Efficacy and Selectivity

The modification of the furanose ring in nucleosides by replacing oxygen with sulfur, as seen in 4'-thionucleosides, can significantly impact their biological activity, including pharmacokinetic and pharmacodynamic properties nih.gov. This bioisosteric replacement can lead to increased stability of the C-N anomeric bond, making 4'-thionucleosides generally more resistant to hydrolysis nih.gov.

Researchers are actively synthesizing and evaluating new 4'-thionucleoside analogs. For instance, 4'-thio-2'-deoxyribonucleosides incorporated into DNA strands have been shown to reduce the thermal stability of DNA-RNA hybrids and offer improved protection against endonucleolytic degradation nih.gov. Notably, the 4'-thio-DNA modification can make the RNA strand in modified DNA-RNA duplexes more resistant to degradation by RNase H nih.gov.

Examples of promising analogs include:

Thiarabine (4'-thioaraC) : A 4'-thionucleoside analog of cytarabine, developed for treating hematological malignancies and solid tumors, demonstrating improved once-daily oral dosing compared to cytarabine's twice-daily intravenous administration nih.gov.

2'-deoxyfluoro thNA FF-10502 : An anticancer agent with enhanced potency over gemcitabine nih.gov.

4'-thio-DMDC and C4'-alkyne thNA 4 : These have shown potent anticancer and anti-HIV activities, respectively, with the C4'-alkyne containing thNA 4 exhibiting an excellent selectivity index as a nucleoside/nucleotide reverse transcriptase inhibitor (NRTI) nih.gov.

7-substituted 7-deaza-4'-thioadenosine derivatives : A novel template discovered as multi-kinase inhibitors with potent anticancer activity, capable of simultaneously inhibiting multiple targets involved in cancer to overcome resistance nih.gov. A lead compound, 7-acetylene-7-deaza-4'-thioadenosine (1g), showed potent anticancer activity and inhibited TRKA, CK1δ, and DYRK1A/1B kinases nih.gov.

4'-C-cyano- and 4'-C-ethynyl-4'-thiothymidine : These derivatives have been shown to inhibit the replication of HIV variants resistant to 3TC (HIVM184V) as potently as the HIV-1IIIB strain researchgate.net.

4'-azido-4'-thiothymidine : Emerged as a selective and potent anti-EBV agent researchgate.net.

4'-azido- and 4'-C-fluoromethyl-2'-deoxy-4'-thiocytidine : These inhibited the proliferation of human B-cell (CCRF-SB) and T-cell leukemia (Molt-4) cell lines researchgate.net.

These ongoing synthetic efforts aim to identify compounds with novel mechanisms of action or enhanced resistance-combating properties nih.gov.

Strategies for Overcoming Drug Resistance in Pathogens

Drug resistance is a significant challenge in treating infections. 4'-thionucleosides offer potential strategies to address this. For example, 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU) has shown good antiviral activity against orthopoxviruses both in vitro and in vivo, and against some herpesviruses mdpi.comresearchgate.net. While acyclovir-resistant strains of HSV-1 and HSV-2 showed comparative resistance to 4'-thioIDU, it still retained modest activity against these strains researchgate.netnih.gov.

Research into the mechanism of action of 4'-thioIDU indicates that it is incorporated into viral DNA within virus factories, suggesting it acts as a substrate for viral DNA polymerase. It appears to selectively target viral DNA synthesis, with no detectable staining of host DNA in the nucleus, similar to results observed with BrdU mdpi.com. This selective incorporation into viral DNA or inhibition of host DNA synthesis by the virus contributes to its selective antiviral activity mdpi.com.

Furthermore, nucleoside analogs that disrupt pyrimidine or purine nucleotide metabolism are a promising approach for treating drug-resistant infections, as these pathways differ between host and bacteria nih.gov. For instance, 4-thiouracil (4-TU) inhibits Staphylococcus aureus growth by hijacking the pyrimidine salvage pathway, leading to its incorporation into RNA nih.gov. Mutations in uracil phosphoribosyltransferase (Upp), a component of the pyrimidine salvage pathway, confer resistance to 4-TU and prevent its incorporation into RNA nih.gov.

These findings highlight the potential of 4'-thionucleosides to overcome drug resistance by exploiting differences in metabolic pathways or by directly targeting viral replication machinery.

Optimization of Photo-therapeutic Approaches

4'-Thiothymidine (S4-TdR) is a photosensitizer for UVA radiation, absorbing strongly in the UVA region researchgate.netacs.org. This property is being explored for phototherapeutic applications, particularly in cancer treatment. S4-TdR can be readily incorporated into cellular DNA, and subsequent exposure to low, normally non-toxic doses of UVA light can inflict lethal damage to the S4-TdR-containing DNA acs.org. This approach offers a new therapeutic avenue for superficial tumors accessible to phototherapy open.ac.uk.

The mechanism involves the generation of reactive oxygen species (ROS), specifically singlet molecular oxygen (¹O₂*), upon photoexcitation of thio-bases localized in proliferating cells acs.orgresearchgate.net. The high yield of reactive singlet oxygen provides a powerful tool for targeting DNA and other biomolecules in cancerous cells acs.org.

Studies have shown that the combined use of 4-thiothymidine and UVA radiation can selectively and effectively kill proliferating cells researchgate.net. For example, in ex vivo basal cell carcinoma (BCC) and squamous cell carcinoma (SCC) skin cancer biopsies, topical thiothymidine combined with UVA radiation caused extensive death by apoptosis of malignant cells, while normal skin biopsies were not significantly affected nih.gov. This selectivity is attributed to the preferential uptake and incorporation of 4-thiothymidine into the DNA of rapidly proliferating cancerous cells researchgate.netopen.ac.uk.

Further optimization of phototherapeutic approaches involves understanding the photophysical properties of 4-thionucleosides, including their excited-state relaxation mechanisms and triplet state decay, which are crucial for singlet oxygen generation acs.orgresearchgate.netacs.orgacs.org.

Advancements in Deoxyribonucleic Acid Synthesis Imaging Probes

This compound, particularly its carbon-11 labeled form ([¹¹C]-4DST), is a significant focus of research for its potential as a Positron Emission Tomography (PET) tracer to non-invasively image DNA synthesis, a key indicator of cell proliferation in tumors.

Research on [¹¹C]-4DST as a Positron Emission Tomography (PET) Tracer for Deoxyribonucleic Acid Synthesis

[¹¹C]-4DST (4'-[methyl-¹¹C]-thiothymidine) has been developed as an in vivo cell proliferation marker based on its incorporation into DNA nih.govsnmjournals.orgresearchgate.net. Unlike some other proliferation tracers, [¹¹C]-4DST is resistant to degradation by thymidine phosphorylase and is directly incorporated into DNA synthesis nih.govresearchgate.netnih.govwindows.net. This direct incorporation provides a more robust measure of DNA synthesis compared to tracers that only reflect the salvage pathway windows.netresearchgate.net.

Research has demonstrated the utility of [¹¹C]-4DST PET in various cancers:

Gliomas : [¹¹C]-4DST PET has been investigated for evaluating tumor malignancy and cell proliferation in human brain gliomas researchgate.netnih.gov. It shows little uptake in normal brain tissue, resulting in low background activity for imaging brain tumors nih.gov. It has been shown to be useful for imaging newly diagnosed high-grade gliomas snmjournals.org.

Lung Cancer : [¹¹C]-4DST PET/CT has been evaluated for imaging proliferation in non-small cell lung cancer (NSCLC) snmjournals.orgsnmjournals.org. It shows a higher correlation with cell proliferation, as evaluated by the Ki-67 index, in NSCLC compared to [¹⁸F]-FDG snmjournals.orgsnmjournals.org. [¹¹C]-4DST can clearly visualize hilar lymph node metastasis due to low physiological accumulation in the mediastinum blood pool nih.govwjgnet.com.

Renal Cell Carcinoma (RCC) : [¹¹C]-4DST uptake has been correlated with the Fuhrman nuclear grading system and increased with the degree of pathological phosphorylation of mammalian target of rapamycin (pmTOR), suggesting its potential for evaluating the therapeutic effect of mTOR inhibitors wjgnet.com.

Multiple Myeloma (MM) : [¹¹C]-4DST PET/CT has been evaluated for imaging DNA synthesis in patients with multiple myeloma, showing potential for detecting active lesions and distinguishing them from inactive ones frontiersin.orgnih.gov.

The biodistribution of [¹¹C]-4DST shows high uptake in excretory organs (kidneys, liver, urinary bladder) and moderate uptake in proliferative organs (bone marrow, spleen, small intestine), with low uptake in non-proliferating tissues like muscle and lungs nih.govsnmjournals.orgwjgnet.com.

Comparative Studies with Other Proliferation Tracers (e.g., [¹⁸F]-FLT)

Comparative studies have been conducted to assess the advantages of [¹¹C]-4DST over other commonly used proliferation tracers, particularly 3'-deoxy-3'-[¹⁸F]-fluorothymidine ([¹⁸F]-FLT) and 2-deoxy-2-[¹⁸F]-fluoro-D-glucose ([¹⁸F]-FDG).

[¹¹C]-4DST vs. [¹⁸F]-FLT:

DNA Incorporation : A key distinction is that [¹¹C]-4DST is incorporated directly into DNA, whereas [¹⁸F]-FLT is phosphorylated by thymidine kinase 1 but not incorporated into DNA, reflecting only the salvage pathway of DNA synthesis researchgate.netnih.govwindows.netresearchgate.netnih.gov. This makes [¹¹C]-4DST a more direct measure of DNA synthesis researchgate.netwindows.net.

Thymidine Phosphorylase Resistance : [¹¹C]-4DST is resistant to degradation by thymidine phosphorylase, which complicates the analysis of thymidine in PET studies researchgate.netnih.govwindows.net.

Tumor Visualization : In brain gliomas, both [¹¹C]-4DST and [¹⁸F]-FLT detect high-grade gliomas, but [¹⁸F]-FLT often provides better tumor visualization due to relatively lower uptake in normal brain tissue compared to [¹¹C]-4DST nih.govsnmjournals.org. However, some studies suggest [¹¹C]-4DST might be superior in evaluating cell proliferation and treatment response as it represents the whole DNA synthesis process researchgate.netnih.gov.

Correlation with Ki-67 Index : Both tracers show a significant correlation with the Ki-67 labeling index, an immunohistochemical marker of cell proliferation, although the correlation coefficients for [¹¹C]-4DST were slightly lower than those for [¹⁸F]-FLT in some glioma studies nih.gov.

Transport : [¹¹C]-4DST transport is strongly mediated by equilibrative nucleoside transporter 1 (ENT1), and there is no retrograde loss of signal, providing a potentially better marker of proliferation compared to [¹⁸F]-FLT nih.gov.

[¹¹C]-4DST vs. [¹⁸F]-FDG:

Correlation with Proliferation : In NSCLC, [¹¹C]-4DST shows a higher correlation with cell proliferation (Ki-67 index) than [¹⁸F]-FDG (r = 0.82 for [¹¹C]-4DST vs. r = 0.71 for [¹⁸F]-FDG) snmjournals.orgsnmjournals.org.

Background Activity : [¹¹C]-4DST images can be clearer than [¹⁸F]-FDG images in certain areas (e.g., mediastinum) due to lower physiological [¹¹C]-4DST uptake in the blood pool nih.govwjgnet.com.

Detection Rate : In gliomas, [¹¹C]-4DST PET/CT showed a slightly lower detection rate than [¹¹C]-MET (87% vs 96%), but the difference was not statistically significant nih.gov.

Multiple Myeloma : In multiple myeloma, [¹¹C]-4DST and [¹¹C]-MET findings tended to reveal more positive findings than [¹⁸F]-FDG findings, and were more sensitive for detecting active lesions, especially in the early stages nih.gov.

While [¹¹C]-4DST offers advantages in directly imaging DNA synthesis and potentially providing a more accurate measure of proliferation, its slower metabolism and the short half-life of the ¹¹C label (20.4 minutes) might limit its widespread clinical use compared to [¹⁸F]-FLT, which uses the longer-lived ¹⁸F isotope (109.8 minutes) nih.govwindows.net.

Here is a comparative table of [¹¹C]-4DST and [¹⁸F]-FLT:

| Feature | [¹¹C]-4DST (this compound) | [¹⁸F]-FLT (3'-Deoxy-3'-[¹⁸F]-fluorothymidine) |

| Mechanism of Action | Directly incorporated into DNA synthesis nih.govresearchgate.netresearchgate.netnih.govwindows.net | Phosphorylated by TK1, but not incorporated into DNA researchgate.netnih.govwindows.netresearchgate.netnih.gov |

| Metabolism | Resistant to degradation by thymidine phosphorylase researchgate.netnih.govwindows.net | Reflects salvage pathway of DNA synthesis windows.netresearchgate.net |

| Metabolic Rate | Significantly slower metabolism nih.gov | Faster metabolism nih.gov |

| Tracer Uptake in Normal Brain (Gliomas) | Somewhat higher than [¹⁸F]-FLT nih.govsnmjournals.org | Relatively lower than [¹¹C]-4DST nih.gov |

| Tumor Visualization (Gliomas) | Useful, but sometimes limited by higher normal brain uptake nih.govsnmjournals.org | Often better visualization due to lower normal brain uptake nih.govsnmjournals.org |

| Correlation with Ki-67 Index | Significant correlation, sometimes slightly lower than [¹⁸F]-FLT snmjournals.orgnih.govsnmjournals.org | Significant correlation, sometimes slightly higher than [¹¹C]-4DST nih.gov |

| Half-life of Isotope | 20.4 minutes (¹¹C) nih.govwindows.net | 109.8 minutes (¹⁸F) nih.govwindows.net |

| Clinical Use Limitation | Short half-life of ¹¹C may limit widespread use nih.govwindows.net | Widely used, but does not directly measure DNA incorporation nih.govnih.gov |

Table 1: Comparison of [¹¹C]-4DST and [¹⁸F]-FLT as PET Tracers for Proliferation Imaging

Integration with Multi-Omics and Systems Biology Approaches

The advent of multi-omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the understanding of complex biological systems by providing comprehensive molecular profiles. Systems biology aims to integrate these diverse data layers to build holistic models of cellular function and disease pathogenesis. While direct examples of this compound's explicit integration into multi-omics data analysis pipelines are not widely reported, its established role as a marker for cell proliferation positions it as a valuable component within such comprehensive studies.

This compound, particularly its carbon-11-labeled derivative ([¹¹C]-4DST), has been extensively investigated as a positron emission tomography (PET) tracer for non-invasive measurement of DNA synthesis rates in vivo, a key indicator of cell proliferation nih.govnih.govnih.gov. Cellular proliferation is a fundamental biological characteristic, especially critical in diseases like cancer, where uncontrolled cell division is a hallmark nih.govnih.gov. Data derived from [¹¹C]-4DST PET imaging can provide quantitative insights into the proliferative activity of tissues or tumors. This phenotypic information, representing a crucial "proliferation omics" layer, can be integrated with other omics datasets to achieve a more complete systems-level understanding.

For instance, in cancer research, proliferation rates obtained via [¹¹C]-4DST PET could be correlated with transcriptomic profiles (gene expression related to cell cycle pathways), proteomic data (levels of key cell cycle regulatory proteins), and metabolomic signatures (metabolites associated with DNA synthesis and energy metabolism). Such integration could reveal novel regulatory networks, identify biomarkers for treatment response, or elucidate resistance mechanisms that are not apparent from single-omics analyses. By combining in vivo proliferation data with ex vivo molecular profiles, researchers could develop more robust predictive models for disease progression and therapeutic efficacy. The ability of 4DST to be incorporated into DNA, unlike some other thymidine analogs like FLT, provides a direct measure of DNA synthesis, making it a more accurate reflection of true proliferation, which is highly relevant for multi-omics correlations nih.govresearchgate.net.

Challenges and Opportunities in this compound Research

Research into this compound presents both distinct challenges and promising opportunities for future advancements.

Opportunities: Despite these challenges, this compound offers several significant opportunities for research and clinical translation. Its resistance to catabolism by thymidine phosphorylase, an enzyme that rapidly degrades natural thymidine, makes 4DST a more stable and potentially superior PET-based proliferation tracer compared to thymidine itself nih.govresearchgate.net. Unlike 3'-fluoro-3'-deoxythymidine (FLT), this compound is incorporated directly into DNA, providing a more accurate measure of DNA synthesis and cell proliferation, which is crucial for evaluating tumor response to treatment nih.govresearchgate.net. This characteristic allows for the quantitative measurement of in vivo DNA synthesis rates using PET, offering a non-invasive tool for assessing tumor growth and treatment efficacy nih.govnih.gov.

Beyond imaging, this compound demonstrates considerable potential in photochemotherapy. As an analog that can be incorporated into cellular DNA, it can be activated by UVA light to induce cell death, offering a novel and potentially more selective therapeutic approach for cancer treatment by targeting proliferating cells mdpi.comopen.ac.uk. This photoactivation property stems from the sulfur atom's ability to significantly increase intersystem crossing yields, leading to a high quantum yield for triplet state population and the generation of reactive singlet oxygen, a toxic species employed in photodynamic cancer therapy nih.govcdnsciencepub.com. This makes this compound a valuable tool for photo cross-linking and photoaffinity labeling experiments, enabling researchers to investigate DNA-DNA, DNA-RNA, and DNA-protein interactions, including trapping single-stranded DNA binding proteins stfc.ac.ukglenresearch.comnih.govglenresearch.com. Furthermore, 4-thiothymidine itself has shown anticancer activity as a purine nucleoside analog, inhibiting DNA synthesis and inducing apoptosis, suggesting its potential as a direct therapeutic agent for indolent lymphoid malignancies medchemexpress.commedchemexpress.comtandfonline.com. Future research could focus on optimizing its delivery, enhancing its selectivity, and exploring its synergistic effects with other therapeutic modalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。